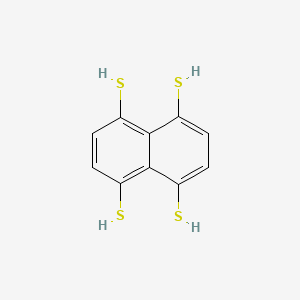
Naphthalene-1,4,5,8-tetrathiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-1,4,5,8-tetrathiol is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four thiol groups (-SH) attached to the naphthalene ring at positions 1, 4, 5, and 8. Thiol groups are known for their high reactivity, making this compound a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-1,4,5,8-tetrathiol typically involves the introduction of thiol groups to the naphthalene ring. One common method is the reaction of naphthalene-1,4,5,8-tetracarboxylic acid with a thiolating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product’s quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene-1,4,5,8-tetrathiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form naphthalene derivatives with reduced thiol groups.
Substitution: The thiol groups can participate in substitution reactions, replacing other functional groups on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalene-1,4,5,8-tetradisulfide.
Reduction: Formation of naphthalene derivatives with reduced thiol groups.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene-1,4,5,8-tetrathiol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of thiol-based redox reactions in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in targeting thiol-containing enzymes.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of naphthalene-1,4,5,8-tetrathiol involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activity and influence cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,4,5,8-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of thiol groups.
Naphthalene-1,4,5,8-tetracarboxylic dianhydride: Contains anhydride groups instead of thiol groups.
Naphthalene-1,4,5,8-tetrabromide: Contains bromine atoms instead of thiol groups.
Uniqueness
Naphthalene-1,4,5,8-tetrathiol is unique due to its multiple thiol groups, which confer high reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62739-97-3 |
|---|---|
Molekularformel |
C10H8S4 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
naphthalene-1,4,5,8-tetrathiol |
InChI |
InChI=1S/C10H8S4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4,11-14H |
InChI-Schlüssel |
YETQVMYSXYQWFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=CC=C(C2=C1S)S)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)
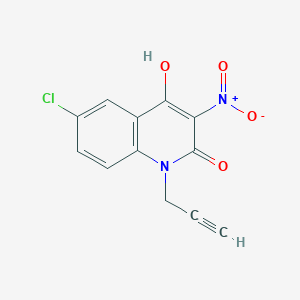

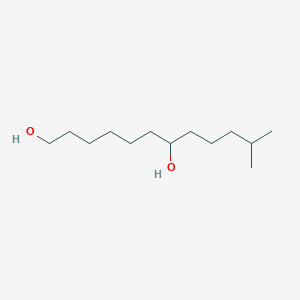
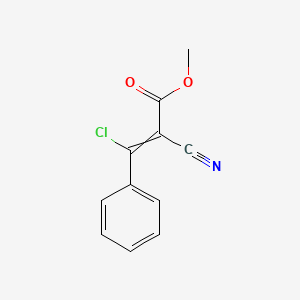
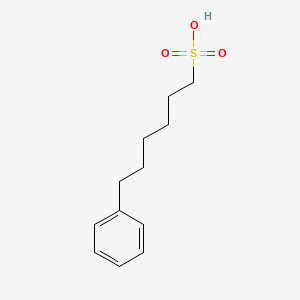
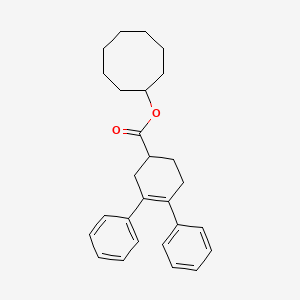
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
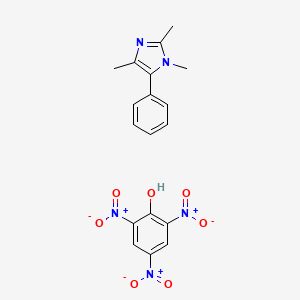
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
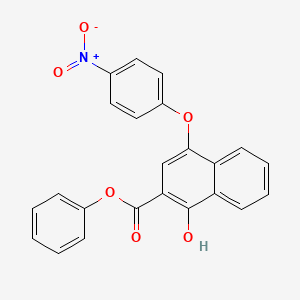
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)
